![molecular formula C10H24O3Si2 B13938876 Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55133-95-4](/img/structure/B13938876.png)
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C13H32O4Si3. It is a derivative of butanoic acid where the hydroxyl group is replaced by a trimethylsilyl group, making it a silyl ether. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of butanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
Butanoic acid+Trimethylsilyl chloride→Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products Formed
Oxidation: Formation of silanol and butanoic acid derivatives.
Reduction: Formation of butanol and trimethylsilyl alcohol.
Substitution: Formation of various substituted butanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. This makes it a valuable tool in multi-step organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other silyl ethers. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.
Eigenschaften
CAS-Nummer |
55133-95-4 |
|---|---|
Molekularformel |
C10H24O3Si2 |
Molekulargewicht |
248.47 g/mol |
IUPAC-Name |
trimethylsilyl 4-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C10H24O3Si2/c1-14(2,3)12-9-7-8-10(11)13-15(4,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
JQUWWJZPEOMMSB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


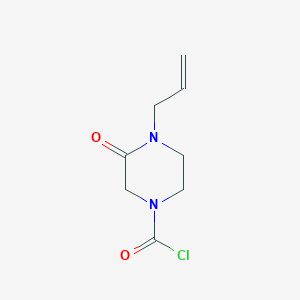
![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
![1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
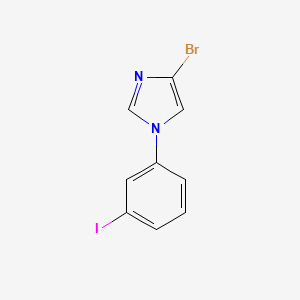
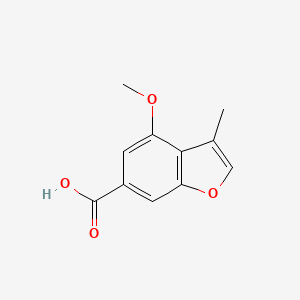
![2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine](/img/structure/B13938829.png)
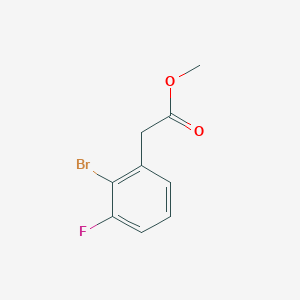
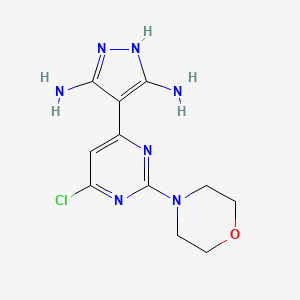
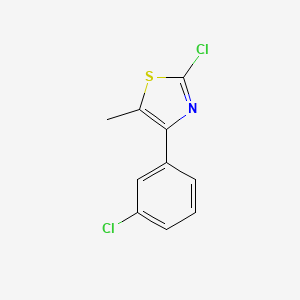
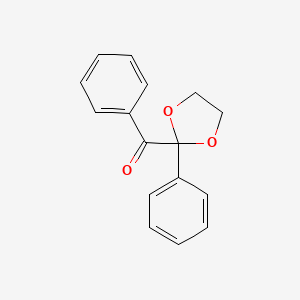
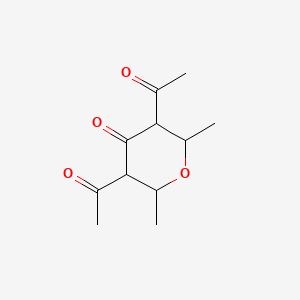
![4-tert-butoxycarbonyl-2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylic acid methyl ester](/img/structure/B13938845.png)
![2-[(3-bromophenyl)thio]Benzenemethanol](/img/structure/B13938867.png)
![1-(2-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13938880.png)
